molecular formula C14H13NO2 B11881598 Butanamide, N-1-naphthalenyl-3-oxo- CAS No. 86-83-9

Butanamide, N-1-naphthalenyl-3-oxo-

Cat. No.: B11881598
CAS No.: 86-83-9
M. Wt: 227.26 g/mol
InChI Key: LKVXQCKDIYHFGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butanamide, N-1-naphthalenyl-3-oxo-, also known as N-1-naphthyl-3-oxobutyramide, is an organic compound with the molecular formula C14H13NO2 and a molecular weight of 227.2585 g/mol . This compound is characterized by the presence of a butanamide group attached to a naphthalene ring, making it a member of the amide family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, N-1-naphthalenyl-3-oxo- typically involves the reaction of acetoacetic acid derivatives with naphthylamine. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the reaction .

Industrial Production Methods

Industrial production methods for Butanamide, N-1-naphthalenyl-3-oxo- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Butanamide, N-1-naphthalenyl-3-oxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butanamide, N-1-naphthalenyl-3-oxo- has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Butanamide, N-1-naphthalenyl-3-oxo- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Butanamide, N-1-naphthalenyl-3-oxo- can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their chemical reactivity, biological activity, and applications, highlighting the uniqueness of Butanamide, N-1-naphthalenyl-3-oxo-.

Properties

CAS No.

86-83-9

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

N-naphthalen-1-yl-3-oxobutanamide

InChI

InChI=1S/C14H13NO2/c1-10(16)9-14(17)15-13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9H2,1H3,(H,15,17)

InChI Key

LKVXQCKDIYHFGZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)NC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.